molecular formula C11H11NO2 B063197 4-Methoxy-2-methylquinolin-8-OL CAS No. 167834-50-6

4-Methoxy-2-methylquinolin-8-OL

Cat. No. B063197
M. Wt: 189.21 g/mol
InChI Key: ZLQTWPZVBKRULK-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinolin-8-OL is a chemical compound with the molecular formula C11H11NO2. It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 4-Methoxy-2-methylquinolin-8-OL and its derivatives can be achieved through various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methylquinolin-8-OL consists of a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The presence of the methoxy group at the 4th position and a methyl group at the 2nd position on the quinoline ring differentiates this compound from other quinoline derivatives.


Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Methoxy-2-methylquinolin-8-OL, have shown substantial biological activities . They can undergo various chemical reactions, including condensation, cyclodehydration, and complexation with transition metal complexes .

Safety And Hazards

While specific safety and hazard information for 4-Methoxy-2-methylquinolin-8-OL is not available, general safety measures should be taken while handling this compound. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Quinoline and its derivatives, including 4-Methoxy-2-methylquinolin-8-OL, have significant potential in the field of medicinal chemistry due to their versatile applications . Future research could focus on exploring new synthesis methods, studying their biological activities, and developing new drugs based on these compounds.

properties

IUPAC Name

4-methoxy-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQTWPZVBKRULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592776
Record name 4-Methoxy-2-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylquinolin-8-OL

CAS RN

167834-50-6
Record name 4-Methoxy-2-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-8-hydroxy-2-methylquinoline (9 g), 1,3-dimethyl-2-imidazolidinone (100 ml) and 28% solution of sodium methoxide in methanol (135 ml) was stirred at 150° C. for 4 hours. The reaction mixture was cooled to ambient temperature followed by partition into ethyl acetate and water. The organic layer was washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. The crystalline residue was washed with n-hexane to give 8-hydroxy-4-methoxy-2-methylquinoline (5.57 g).
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Synthesis routes and methods II

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